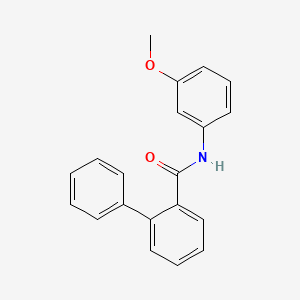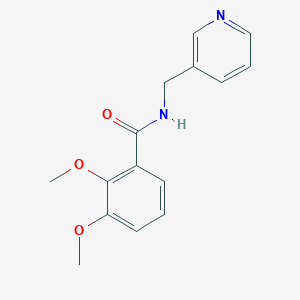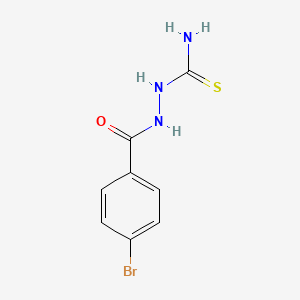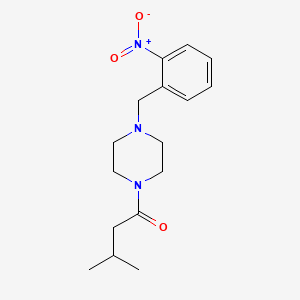
N-(3-methoxyphenyl)-2-biphenylcarboxamide
Descripción general
Descripción
N-(3-methoxyphenyl)-2-biphenylcarboxamide, also known as O-2050, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 1980s by researchers at the pharmaceutical company, Organon, and was initially developed as a potential analgesic drug. In recent years, O-2050 has gained attention in the scientific community for its potential use in research applications.
Mecanismo De Acción
N-(3-methoxyphenyl)-2-biphenylcarboxamide acts as an agonist at the mu-opioid receptor, which leads to the activation of downstream signaling pathways. This ultimately results in the inhibition of pain signaling and the release of dopamine, which is associated with reward and pleasure.
Efectos Bioquímicos Y Fisiológicos
The activation of the mu-opioid receptor by N-(3-methoxyphenyl)-2-biphenylcarboxamide leads to a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxyphenyl)-2-biphenylcarboxamide in lab experiments is its high affinity for the mu-opioid receptor, which allows for precise targeting of this receptor. However, its potency and potential for abuse also pose limitations, and caution must be taken when handling and administering the compound.
Direcciones Futuras
There are several potential future directions for research involving N-(3-methoxyphenyl)-2-biphenylcarboxamide. One area of interest is the development of novel analgesic drugs that target the mu-opioid receptor without the risk of addiction and overdose. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-methoxyphenyl)-2-biphenylcarboxamide and its potential for use in treating psychiatric disorders such as depression and anxiety.
In conclusion, N-(3-methoxyphenyl)-2-biphenylcarboxamide is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. Its high affinity for the mu-opioid receptor makes it a valuable tool for studying the role of this receptor in pain perception and reward processing. However, caution must be taken when handling and administering the compound due to its potency and potential for abuse. There are several potential future directions for research involving N-(3-methoxyphenyl)-2-biphenylcarboxamide, including the development of novel analgesic drugs and further studies on its effects in treating psychiatric disorders.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-biphenylcarboxamide has been used in various research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and reward processing. This makes it a valuable tool for studying the role of the mu-opioid receptor in these processes.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-17-11-7-10-16(14-17)21-20(22)19-13-6-5-12-18(19)15-8-3-2-4-9-15/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKWPIVXOIOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-biphenylcarboxamide | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)